1-(3-Iodobenzyl)-4-methylpiperazine
Overview
Description
1-(3-Iodobenzyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an iodobenzyl group attached to a piperazine ring, which is further substituted with a methyl group
Preparation Methods
The synthesis of 1-(3-Iodobenzyl)-4-methylpiperazine typically involves the nucleophilic substitution reaction of 3-iodobenzyl bromide with 4-methylpiperazine. The reaction is usually carried out in the presence of a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (100-105°C) to achieve high yields . The reaction conditions are optimized to ensure the efficient formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
1-(3-Iodobenzyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzyl group can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to remove the iodine atom, yielding the corresponding benzyl derivative.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium azide would yield 1-(3-azidobenzyl)-4-methylpiperazine.
Scientific Research Applications
1-(3-Iodobenzyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Radiopharmaceuticals: The iodine atom in the compound can be replaced with radioactive isotopes, making it useful for imaging and diagnostic purposes in nuclear medicine.
Biological Studies: The compound and its derivatives are used in biological studies to investigate their interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-(3-Iodobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and cell survival pathways . The compound binds to these receptors, influencing their activity and thereby exerting its effects.
Comparison with Similar Compounds
1-(3-Iodobenzyl)-4-methylpiperazine can be compared with other similar compounds, such as:
4-(3-Iodobenzyl)-1-(benzylsulfonyl)piperazine: This compound also contains an iodobenzyl group but has a benzylsulfonyl substitution, which may confer different biological activities.
3-Iodobenzyl bromide: This compound is a precursor in the synthesis of this compound and has similar reactivity but lacks the piperazine ring.
3-Iodobenzyl alcohol: This compound has a hydroxyl group instead of a piperazine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[(3-iodophenyl)methyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYQJWKSIRRHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590426 | |
Record name | 1-[(3-Iodophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-89-8 | |
Record name | 1-[(3-Iodophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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